5-(Bromomethyl)-2-methylquinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-methylquinoline hydrobromide is a chemical compound known for its unique structure and reactivity It belongs to the quinoline family, which is characterized by a fused ring system containing a benzene ring and a pyridine ring
Preparation Methods
The synthesis of 5-(Bromomethyl)-2-methylquinoline hydrobromide typically involves the bromination of 2-methylquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt.
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
5-(Bromomethyl)-2-methylquinoline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes
Scientific Research Applications
5-(Bromomethyl)-2-methylquinoline hydrobromide has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases. Its derivatives have shown promising biological activities in preclinical studies.
Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methylquinoline hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various functional groups into the quinoline ring system. This reactivity is exploited in the design of molecules with specific biological activities, targeting molecular pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds to 5-(Bromomethyl)-2-methylquinoline hydrobromide include:
2-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but differs in the ring structure, being a pyridine derivative rather than a quinoline derivative.
5-Bromouracil: A brominated derivative of uracil, used primarily as an experimental mutagen in genetic research.
5-Bromo-2-methylpyridine: Another brominated compound with a simpler structure compared to the quinoline derivative.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.
Properties
Molecular Formula |
C11H11Br2N |
---|---|
Molecular Weight |
317.02 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methylquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8;/h2-6H,7H2,1H3;1H |
InChI Key |
WJCCSOLTWMWCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.